

4-Methoxy-2-phenylpyridine molecular weight

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Compound of Interest

Compound Name: 4-Methoxy-2-phenylpyridine

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An In-Depth Technical Guide to 4-Methoxy-2-phenylpyridine

This guide provides a comprehensive technical overview of **4-Methoxy-2-phenylpyridine**, tailored for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple data sheet to offer insights into the molecule's structural significance, reactivity, and practical application, grounded in established chemical principles.

Introduction and Strategic Importance

4-Methoxy-2-phenylpyridine is a substituted aromatic heterocycle belonging to the phenylpyridine class. The strategic placement of a phenyl group at the 2-position and an electron-donating methoxy group at the 4-position of the pyridine ring imparts a unique combination of electronic and steric properties. Phenylpyridine scaffolds are of significant interest in medicinal chemistry as they are present in numerous bioactive molecules and serve as privileged structures for targeting a range of biological entities. Furthermore, their coordination properties make them valuable ligands in catalysis and key components in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

This document serves as a foundational guide to its core physicochemical properties, a practical reference for its characterization, and a discussion of its potential in synthetic applications.

Core Physicochemical and Structural Properties

The fundamental identity of a chemical compound is rooted in its quantitative and structural data. These properties are critical for everything from reaction stoichiometry calculations to

analytical characterization and computational modeling.

Quantitative Data Summary

The essential physicochemical properties of **4-Methoxy-2-phenylpyridine** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ NO	PubChem[1]
Molecular Weight	185.22 g/mol	PubChem[1]
Monoisotopic Mass	185.084063974 Da	PubChem[1]
CAS Number	53698-56-9	PubChem[1]
IUPAC Name	4-methoxy-2-phenylpyridine	PubChem[1]
XLogP3 (Lipophilicity)	2.8	PubChem[1]
Hydrogen Bond Donors	0	PubChem[1]

Molecular Structure and Functional Group Analysis

The structure of **4-Methoxy-2-phenylpyridine** dictates its chemical behavior. Understanding the interplay between its constituent parts is key to predicting its reactivity and utility.

Caption: 2D structure of **4-Methoxy-2-phenylpyridine**.

- Pyridine Ring:** A six-membered heteroaromatic ring containing one nitrogen atom. The nitrogen atom is a weak base and provides a site for coordination with metal ions.
- Phenyl Group:** Attached at the 2-position, this bulky, hydrophobic group influences the molecule's solubility and can engage in π - π stacking interactions, a key consideration in both crystal engineering and drug-receptor binding.
- Methoxy Group (-OCH₃):** Located at the 4-position, this is a strong electron-donating group by resonance. It increases the electron density of the pyridine ring, particularly at the ortho

and para positions relative to itself. This electronic modification significantly impacts the ring's reactivity towards electrophiles and modulates the basicity of the pyridine nitrogen.

Synthetic Strategy and Workflow

While numerous specific synthetic routes exist for substituted pyridines, a robust and versatile approach for synthesizing **4-Methoxy-2-phenylpyridine** involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method is widely used in pharmaceutical and academic labs due to its reliability and tolerance of various functional groups.

Causality of Choice: The Suzuki coupling is chosen for its high yields, mild reaction conditions, and the commercial availability of the necessary building blocks (boronic acids and halo-pyridines). The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle, which is a well-understood and predictable process.

Caption: Generalized workflow for Suzuki cross-coupling synthesis.

Analytical Characterization: A Self-Validating Protocol

Accurate structural confirmation is paramount. The following protocols for standard spectroscopic techniques serve as a self-validating system for any synthesized batch of **4-Methoxy-2-phenylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

- Expected ^1H NMR Spectrum (in CDCl_3 , 400 MHz):
 - $\sim \delta$ 8.3-8.5 ppm: A doublet, corresponding to the proton at the 6-position of the pyridine ring, adjacent to the nitrogen.
 - $\sim \delta$ 7.9-8.1 ppm: A doublet of doublets, from the ortho-protons of the phenyl ring.
 - $\sim \delta$ 7.3-7.5 ppm: A multiplet, encompassing the meta- and para-protons of the phenyl ring.

- $\sim \delta$ 6.7-6.9 ppm: A doublet and a doublet of doublets, corresponding to the protons at the 3- and 5-positions of the pyridine ring.
- $\sim \delta$ 3.9 ppm: A sharp singlet (3H), characteristic of the methoxy group protons.
- Expected ^{13}C NMR Spectrum (in CDCl_3 , 100 MHz):
 - Approximately 10-12 distinct signals would be expected in the aromatic region (δ 105-165 ppm), with the carbon attached to the methoxy group appearing at the higher end of this range. The carbon of the methoxy group itself would appear around δ 55 ppm.

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.
- Acquisition: Acquire a ^1H NMR spectrum using standard parameters. Following this, acquire a ^{13}C NMR spectrum, which will require a longer acquisition time to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

- Expected Result (Electron Impact, EI): A prominent molecular ion (M^+) peak should be observed at an m/z (mass-to-charge ratio) of approximately 185.22. Common fragmentation patterns may include the loss of a methyl radical ($\bullet\text{CH}_3$) from the methoxy group, resulting in a fragment at m/z 170.

Applications in Drug Development and Materials Science

The **4-methoxy-2-phenylpyridine** scaffold is a valuable building block for creating more complex molecules with tailored functions.

- **Medicinal Chemistry:** As a heterocyclic core, it can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs. Arylpyridines are known to act as hinges in kinase inhibitors, and the methoxy group can be used to fine-tune solubility and metabolic stability.
- **Materials Science:** Phenylpyridine derivatives are classic ligands for creating phosphorescent metal complexes (e.g., with Iridium) used in OLED technology. The electronic properties conferred by the methoxy group can modulate the emission color and efficiency of such materials.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Methoxy-2-phenylpyridine** presents the following hazards:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

4-Methoxy-2-phenylpyridine is more than the sum of its atoms; it is a strategically designed chemical entity with significant potential. Its molecular weight of 185.22 g/mol is a fundamental starting point, but its true value lies in a nuanced understanding of its structure, reactivity, and

characterization. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, verify, and utilize this versatile compound in pioneering research in medicine and materials science.

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References

- 1. 4-Methoxy-2-phenylpyridine | C₁₂H₁₁NO | CID 46315027 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com